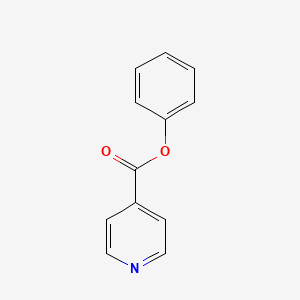

4-(4-aminophényl)thiazol-2-amine

Vue d'ensemble

Description

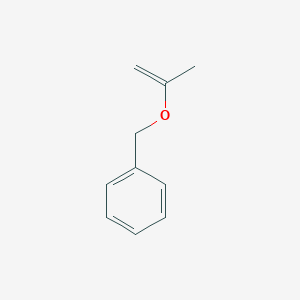

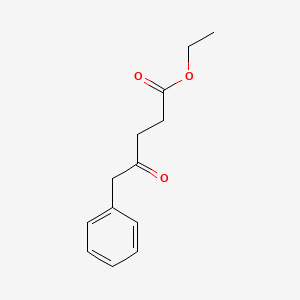

4-(4-Aminophenyl)-1,3-thiazol-2-amine is a chemical compound with notable applications in pharmaceuticals and materials science. Its structure and properties have been extensively studied, revealing unique chemical and physical characteristics that make it valuable for diverse applications.

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives typically involves nucleophilic substitution reactions and cyclization processes. For instance, a method described involves the reaction of thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), leading to the formation of 2-amino-1,3,4-thiadiazoles in a one-pot manner, showcasing an innovative approach to synthesizing this class of compounds (Kokovina et al., 2021).

Molecular Structure Analysis

The molecular and electronic structure of related thiazol-2-amine compounds has been characterized through various methods, including X-ray diffraction and computational studies. A study on a similar molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, detailed its molecular geometry, vibrational frequencies, and atomic charges distribution using both Hartree–Fock (HF) and density functional methods (DFT) (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazol-2-amines engage in a variety of chemical reactions, highlighting their versatility. For example, the base-induced transformation of thiadiazoles in the presence of secondary amines can lead to the formation of indolium-2-thiolates, demonstrating the reactivity and potential for further functionalization of these compounds (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazol-2-amines, such as their crystalline structure and thermal stability, are crucial for their application in material science. For instance, poly(1,3,4-thiadiazole amine), synthesized from 2-(p-aminophenyl)-1,3,4-oxadiazoline-5-thione, displayed high thermal stability and electrical conductivity, making it suitable for semiconducting applications (Saegusa et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and potential for forming cocrystals, are essential for the design of pharmaceuticals and advanced materials. A study on molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine explored hydrogen bonding in the structures, providing insights into the intermolecular interactions and stability of such compounds (Smith & Lynch, 2013).

Applications De Recherche Scientifique

Activité antimicrobienne

Le composé et ses dérivés ont montré une activité antifongique puissante. Ils ont également présenté une activité antibactérienne modérée contre les souches bactériennes sensibles et résistantes .

Activité anti-inflammatoire

Le composé a démontré une bonne activité anti-inflammatoire. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .

Activité antioxydante

Certains dérivés du composé ont montré une activité antioxydante significative. Cette propriété pourrait être bénéfique dans le traitement des maladies causées par le stress oxydatif .

Activité antivirale

Certains dérivés du composé ont montré une activité antivirale significative contre la souche A de la grippe PR8. Cette activité était comparable à celle des médicaments antiviraux standards tels que l'oseltamivir et l'amantadine .

Activité anticancéreuse

Le composé a la capacité extraordinaire de contrôler une variété de voies cellulaires, et son potentiel d'activité anticancéreuse sélective peut être exploré . Une évaluation anticancéreuse in vitro a également été réalisée .

Conception et développement de médicaments

Le cycle thiazole, qui fait partie intégrante de la structure du composé, a montré un regain d'intérêt dans la conception et le développement de médicaments d'agents thérapeutiques nouveaux .

Mécanisme D'action

- Tubulin : Tubulin is a protein involved in microtubule assembly, a crucial process for cell division. Some derivatives of 4-(4-aminophenyl)thiazol-2-amine have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .

Pharmacokinetics (ADME Properties):

Let’s briefly outline the compound’s pharmacokinetic properties:

- Absorption : Information on absorption is not readily available for this specific compound .

- Distribution : The volume of distribution remains unknown .

Result of Action:

The molecular and cellular effects of 4-(4-aminophenyl)thiazol-2-amine include:

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALEXDZEAGCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345563 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3673-53-8 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)